
1,1'-(1H-Pyrrole-1,2-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1H-Pyrrole-1,2-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1H-Pyrrole-1,2-diyl)diethanone typically involves the reaction of pyrrole with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the pyrrole ring, resulting in the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process.
Industrial Production Methods: While specific industrial production methods for 1,1’-(1H-Pyrrole-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(1H-Pyrrole-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of pyrrole derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction may produce pyrrole-2,5-diol derivatives.
Applications De Recherche Scientifique
1,1’-(1H-Pyrrole-1,2-diyl)diethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(1H-Pyrrole-1,2-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
1,1’-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone: This compound has similar structural features but with additional methyl groups on the pyrrole ring.
1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione): Another related compound with a different substitution pattern and longer alkyl chain.
Uniqueness: 1,1’-(1H-Pyrrole-1,2-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
1-(1-acetylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5H,1-2H3 |
Clé InChI |
SVQIMGRKFNYLLT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CN1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


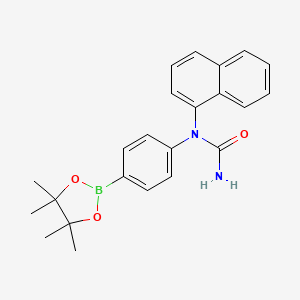
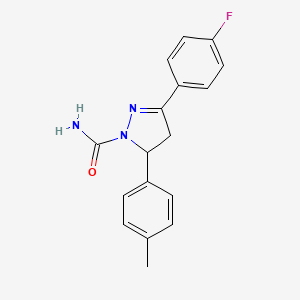
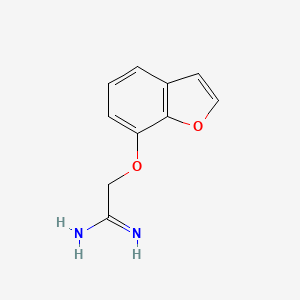
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
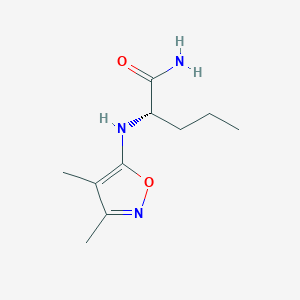
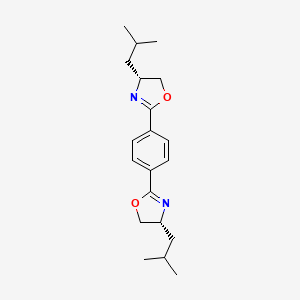
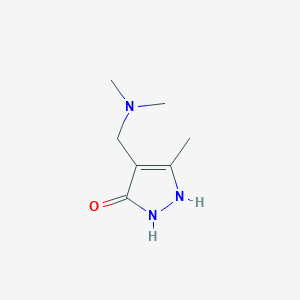
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
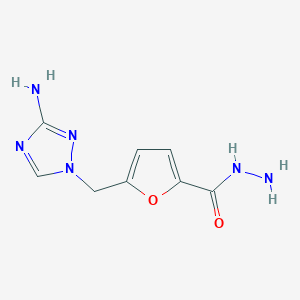
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)

